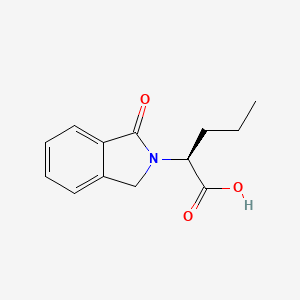

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid

描述

(S)-2-(1-Oxoisoindolin-2-yl)pentanoic acid is a chiral compound featuring an isoindolinone core linked to a pentanoic acid moiety. This compound has drawn interest in medicinal chemistry due to its structural similarity to caspase inhibitors and apoptotic modulators .

属性

分子式 |

C13H15NO3 |

|---|---|

分子量 |

233.26 g/mol |

IUPAC 名称 |

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |

InChI |

InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m0/s1 |

InChI 键 |

RPDPHEZMQVNFNN-NSHDSACASA-N |

手性 SMILES |

CCC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |

规范 SMILES |

CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O |

产品来源 |

United States |

准备方法

合成路线和反应条件

(S)-2-(1-氧代异吲哚啉-2-基)戊酸的合成通常涉及以下步骤:

异吲哚啉酮核的形成: 异吲哚啉酮核可以通过邻氨基苯甲酰胺与醛或酮在酸性或碱性条件下的环化反应来合成。

戊酸侧链的引入: 戊酸侧链可以通过使用合适的卤代烷烃的烷基化反应引入,或者通过使用格氏试剂,然后氧化来引入。

工业生产方法

(S)-2-(1-氧代异吲哚啉-2-基)戊酸的工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这些方法通常包括:

催化加氢: 以还原任何中间体化合物。

色谱纯化: 从反应混合物中分离出所需的产物。

化学反应分析

反应类型

(S)-2-(1-氧代异吲哚啉-2-基)戊酸可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸或酮。

还原: 还原反应可以将酮基转化为醇。

取代: 该化合物可以参与亲核取代反应,其中异吲哚啉酮部分可以被修饰。

常用试剂和条件

氧化剂: 如高锰酸钾或三氧化铬。

还原剂: 如氢化锂铝或硼氢化钠。

亲核试剂: 如胺或醇,用于取代反应。

主要产物

从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇。

科学研究应用

(S)-2-(1-氧代异吲哚啉-2-基)戊酸在科学研究中具有广泛的应用:

化学: 用作合成更复杂分子的构建块。

生物学: 研究其潜在的生物活性及其与生物大分子的相互作用。

医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。

工业: 用于开发新材料和化学工艺。

作用机制

(S)-2-(1-氧代异吲哚啉-2-基)戊酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。确切的途径和靶标可能因具体的应用和使用环境而异。

相似化合物的比较

THPA [(S)-3-((S)-2-(6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic Acid]

- Structural Differences: THPA incorporates a 2,3-dihydrobenzo[b][1,4]dioxin substituent on the isoindolinone ring and a tetrafluorophenoxy group on the pentanoic acid chain. These modifications enhance its lipophilicity and target specificity.

- Biological Activity :

THPA acts as a pan-caspase inhibitor, reducing reactive oxygen species (ROS)-induced apoptosis in human dermal papilla cells (hDPCs). In vitro studies show a 45% reduction in apoptotic cells at 10 μM and significant downregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) . - Key Data: Property THPA (S)-2-(1-Oxoisoindolin-2-yl)pentanoic Acid Molecular Formula C₃₄H₂₉F₄N₃O₈ C₁₃H₁₅NO₃ IC₅₀ (Caspase-3) 0.8 μM (pan-caspase inhibition) Not reported Apoptosis Reduction 45% at 10 μM No data available

(2S)-4-Methyl-2-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic Acid

- Structural Differences: A methyl group at the 4-position of the pentanoic acid chain distinguishes this compound.

- Biological Activity: Primarily studied for its crystallographic properties, this compound exhibits intermolecular interactions (O–H···O, C–H···O) that stabilize its structure.

5-(1-Oxoisoindolin-2-yl)pentanoic Acid

- Structural Differences: The isoindolinone moiety is attached to the 5-position of the pentanoic acid chain, altering the spatial orientation of the pharmacophore.

- Biological Activity: Limited data exist, but its high similarity (0.98) to the parent compound suggests overlapping biological pathways, possibly in oxidative stress modulation .

Structural and Functional Analysis of Key Derivatives

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (e.g., Fluorophenoxy in THPA): Enhance binding to caspase active sites via hydrophobic and π-π interactions. The tetrafluorophenoxy group in THPA increases metabolic stability .

- Alkyl Chains (e.g., Methyl in 4-Methyl Derivative) :

May reduce solubility but improve membrane permeability. The methyl group in the 4-methyl derivative could hinder rotational freedom, affecting target engagement .

生物活性

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pentanoic acid side chain linked to an isoindolinone moiety, characterized by the molecular formula C13H15NO3 and a molecular weight of approximately 233.26 g/mol. The isoindolinone structure is crucial for its biological interactions and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties by modulating oxidative stress pathways. It has been observed to inhibit caspase activity, which plays a significant role in reducing apoptosis in cells exposed to oxidative stress.

- Antioxidant Properties : The ability of this compound to reduce oxidative damage suggests potential applications in treating neurodegenerative diseases and conditions characterized by oxidative stress.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in apoptotic pathways. By inhibiting caspases, it may prevent cell death under oxidative stress conditions, indicating its therapeutic potential for various diseases linked to oxidative damage .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-(1-oxoisoindolin-2-yl)pentanoic acid | C13H15NO3 | Enantiomer with potentially different biological activities |

| 2-(1-oxoisoindolin-2-yl)butanoic acid | C12H13NO3 | Shorter side chain |

| 2-(1-oxoisoindolin-2-yl)hexanoic acid | C14H17NO3 | Longer side chain |

| 4-methyl-2-(1-ketoisoindolin-2-yl)pentanoic acid | C13H15NO3 | Contains a keto group instead of an oxo group |

The unique chiral configuration and isoindolinone moiety contribute to the distinct biological activities of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection in Cellular Models : In vitro studies demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to oxidative stress. The results indicated a dose-dependent inhibition of apoptosis, supporting its potential use as a neuroprotective agent.

- Impact on Oxidative Stress Pathways : Further investigations revealed that this compound effectively modulates key signaling pathways associated with oxidative stress, including the activation of antioxidant response elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。